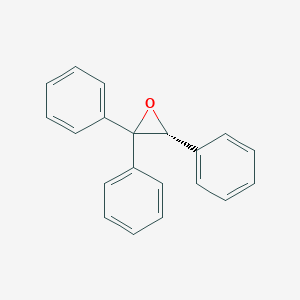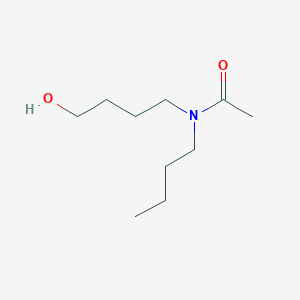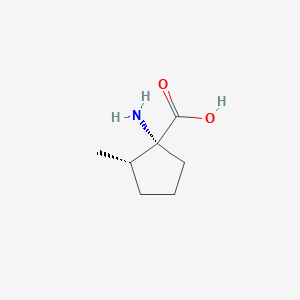
(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries. For example, the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization can yield the desired compound . Another method involves the use of diazo compounds, ylides, or carbene intermediates for the cyclopropanation of alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantioselectivity, ensuring the production of the desired enantiomer with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are commonly employed for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopentane ring structure provides steric constraints that can enhance binding specificity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1S,2R)-2-Bromocyclopentanol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a cyclopentane ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers a different set of reactivity and binding characteristics, which can be advantageous in specific contexts .
Properties
CAS No. |
309757-05-9 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
HGFKBSQTLAGTNI-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@]1(C(=O)O)N |
Canonical SMILES |
CC1CCCC1(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
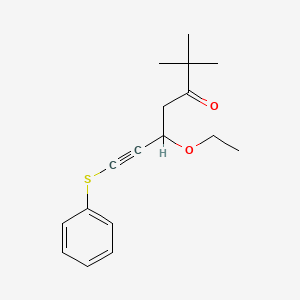

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
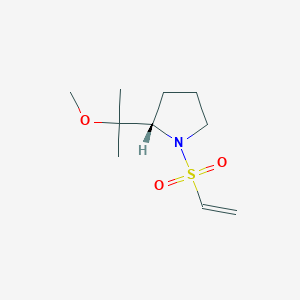
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
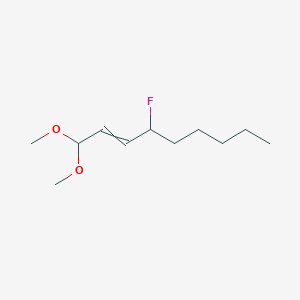
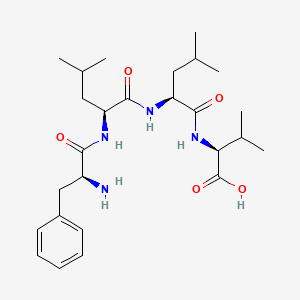
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
